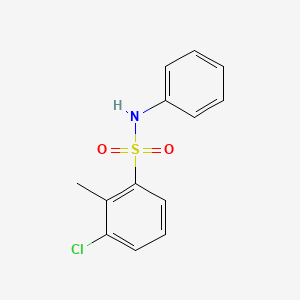
1-(4-chlorophenyl)-N-(4-fluoro-2-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLOROPHENYL)-N-(4-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)-N-(4-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE typically involves the following steps:
-
Formation of the Chlorophenyl Intermediate: : The initial step involves the preparation of the 4-chlorophenyl intermediate. This can be achieved through the chlorination of benzene using chlorine gas in the presence of a catalyst such as ferric chloride.
-
Formation of the Fluoromethylphenyl Intermediate: : The next step involves the preparation of the 4-fluoro-2-methylphenyl intermediate. This can be achieved through the fluorination of toluene using a fluorinating agent such as hydrogen fluoride.
-
Coupling Reaction: : The final step involves the coupling of the chlorophenyl and fluoromethylphenyl intermediates with methanesulfonamide. This can be achieved through a nucleophilic substitution reaction in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of (4-CHLOROPHENYL)-N-(4-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (4-CHLOROPHENYL)-N-(4-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE can undergo oxidation reactions, particularly at the methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can also undergo reduction reactions, particularly at the sulfonamide group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents include sodium hydroxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-CHLOROPHENYL)-N-(4-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity.
Medicine
In medicine, (4-CHLOROPHENYL)-N-(4-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE is investigated for its potential as an antimicrobial agent. Sulfonamides are known for their antibacterial properties, and this compound is no exception. It is studied for its effectiveness against various bacterial strains.
Industry
In industry, this compound is used as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)-N-(4-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE involves the inhibition of enzyme activity. The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active site of enzymes. This binding prevents the enzyme from catalyzing its natural substrate, effectively inhibiting its activity. The molecular targets of this compound include enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)METHANESULFONAMIDE: This compound is similar in structure but lacks the methyl group on the fluorophenyl ring.
(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)METHANESULFONAMIDE: This compound is similar in structure but lacks the fluorine atom on the methylphenyl ring.
(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)METHANESULFONAMIDE: This compound is similar in structure but lacks the chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of (4-CHLOROPHENYL)-N-(4-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE lies in its combination of functional groups. The presence of both chlorine and fluorine atoms, along with the methyl group, imparts unique chemical properties to the compound. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
Molecular Formula |
C14H13ClFNO2S |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(4-fluoro-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H13ClFNO2S/c1-10-8-13(16)6-7-14(10)17-20(18,19)9-11-2-4-12(15)5-3-11/h2-8,17H,9H2,1H3 |
InChI Key |
RAVLUEQKQBVBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,4-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972708.png)
![3-[(4-Fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10972716.png)
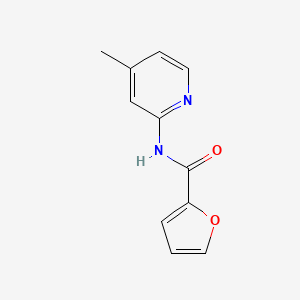
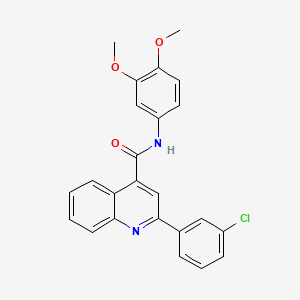
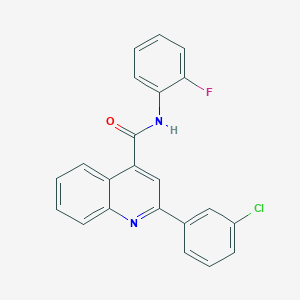
![2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10972729.png)
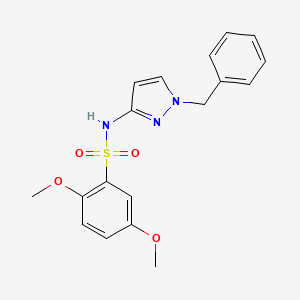
![2-{[4-(propan-2-yl)phenoxy]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972743.png)
![3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10972747.png)
![(3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10972751.png)
![2-methyl-N-[2-(propan-2-yl)phenyl]furan-3-carboxamide](/img/structure/B10972754.png)
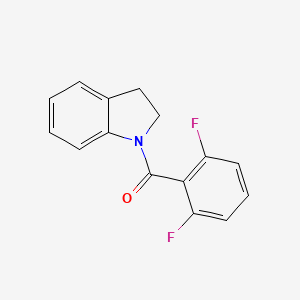
![2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide](/img/structure/B10972771.png)
